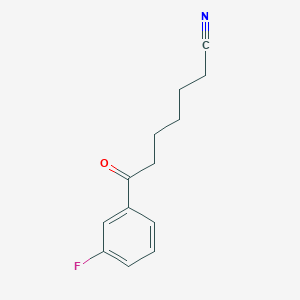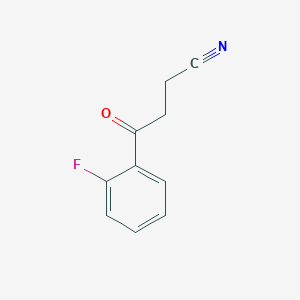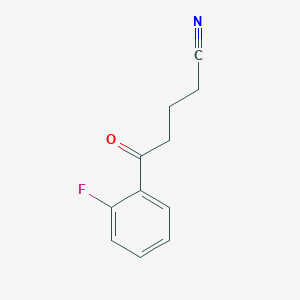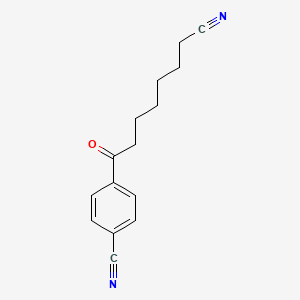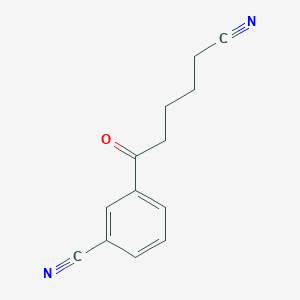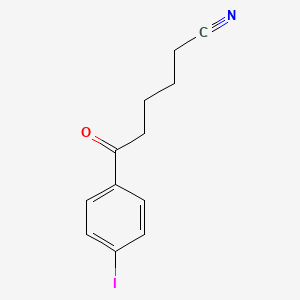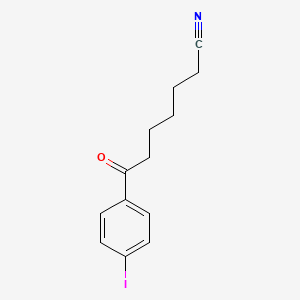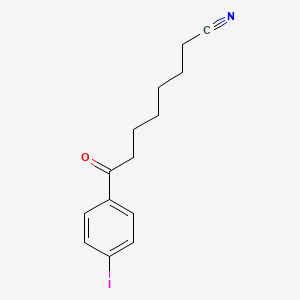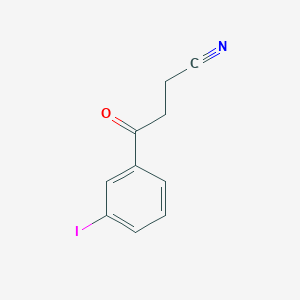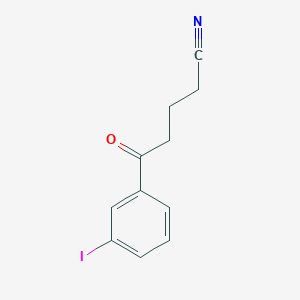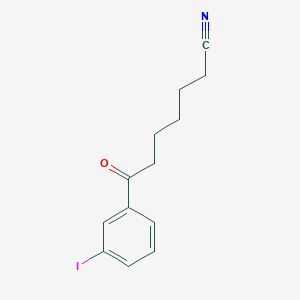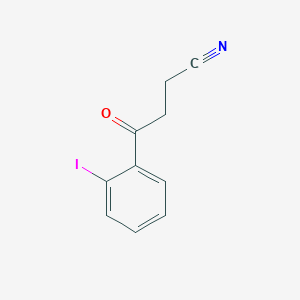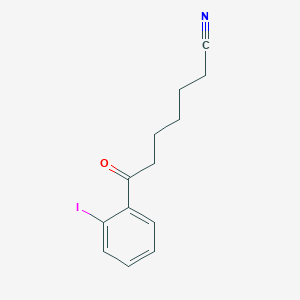![molecular formula C9H14O3 B1324296 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid CAS No. 1098432-95-1](/img/structure/B1324296.png)
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a chemical compound with the IUPAC name 2-((1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl)acetic acid . It has a molecular weight of 170.21 .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a core structure of this compound, has been a subject of research for many years . One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers .Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . It also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . Other functional groups present in the molecule include 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 oxolane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement and a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction . The resultant compounds could then undergo interrupted Nazarov cyclization .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 170.21 .Aplicaciones Científicas De Investigación
1. Synthesis of 8-oxabicyclo[3.2.1]octanes
- Summary of Application : 8-oxabicyclo[3.2.1]octanes and their analogs can be efficiently constructed using a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .
- Methods of Application : The reaction is promoted by T + BF 4 − (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
- Results or Outcomes : This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
2. Synthesis of Tropane Alkaloids
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-oxabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods of Application : Research is directed towards the preparation of this basic structure in a stereoselective manner .
- Results or Outcomes : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
3. Improved Synthesis of 8-oxabicyclo[3.2.1]octanes
- Summary of Application : An improved synthesis of 8-oxabicyclo[3.2.1]octanes has been developed via a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization .
- Methods of Application : The reaction is promoted by T + BF 4 − (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
- Results or Outcomes : This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
4. Asymmetric Syntheses of 8-oxabicyclo[3.2.1]octane
- Summary of Application : An efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes has been described .
- Methods of Application : The method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .
- Results or Outcomes : The resultant compounds could then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes .
5. Use as Synthetic Intermediates
- Summary of Application : 8-Oxabicyclo[3.2.1]octanes are useful synthetic intermediates in organic synthesis .
- Methods of Application : These compounds can be stereospecifically transformed into chiral monocyclic or linear compounds by means of different ring-opening reactions .
- Results or Outcomes : The use of 8-Oxabicyclo[3.2.1]octanes as synthetic intermediates allows for the creation of a wide variety of complex organic compounds .
6. Synthesis of Tropane Alkaloids
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-oxabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods of Application : Research is directed towards the preparation of this basic structure in a stereoselective manner .
- Results or Outcomes : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Safety And Hazards
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is a subject of ongoing research due to its presence in the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide .
Propiedades
IUPAC Name |
2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDYJUMHTIAJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

